molecular formula C13H12BrNO3 B13692517 Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13692517
M. Wt: 310.14 g/mol
InChI Key: SRLYCHULXLHBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate is a brominated isoxazole derivative characterized by a 2-bromophenyl substituent at the 3-position and a methyl group at the 5-position of the isoxazole ring. The ethyl ester group at the 4-position enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₃H₁₂BrNO₃, with a molecular weight of 310.14 g/mol . The compound is typically synthesized via bromination of precursor isoxazole esters using reagents like N-bromosuccinimide (NBS) under reflux conditions, followed by purification via chromatography . Structural confirmation is achieved through NMR, HRMS, and X-ray crystallography (using programs like SHELXL) .

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 3-(2-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3

InChI Key

SRLYCHULXLHBFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2Br)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Isoxazole Derivatives

The synthesis of isoxazole derivatives like Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate typically involves the construction of the isoxazole ring via cyclization reactions of appropriate precursors, followed by functional group modifications to introduce the bromophenyl and ester substituents. The key synthetic challenge lies in the regioselective formation of the isoxazole ring and selective substitution at the 3-position with the bromophenyl group.

Preparation of the Isoxazole Core: Ethyl 5-methylisoxazole-4-carboxylate Intermediate

The foundational intermediate for the target compound is ethyl 5-methylisoxazole-4-carboxylate, which can be synthesized through a multi-step process involving the reaction of ethylacetoacetate derivatives with hydroxylamine salts under controlled conditions.

Typical preparation steps include:

  • Step (a): Formation of Ethyl Ethoxymethyleneacetoacetic Ester

    React ethylacetoacetate with triethylorthoformate and acetic anhydride at elevated temperatures (75–150 °C, preferably 90–120 °C) to generate a mixture containing ethyl ethoxymethyleneacetoacetic ester.

  • Step (b): Cyclization with Hydroxylamine Sulfate

    The ester formed in Step (a) is reacted with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (−20 °C to 10 °C, preferably around 0 °C) to afford crude ethyl 5-methylisoxazole-4-carboxylate. This step employs a reverse addition technique where the hydroxylamine sulfate solution is added dropwise to the reaction mixture, enhancing regioselectivity and minimizing isomeric impurities such as ethyl 3-methylisoxazole-4-carboxylate.

  • Step (c): Purification and Crystallization

    The crude product is purified by extraction and crystallization using solvents such as toluene, acetic acid, or ethyl acetate to yield high-purity ethyl 5-methylisoxazole-4-carboxylate.

This process avoids the formation of by-products like CATA and achieves high regioselectivity and yield (up to 85% crude yield reported).

Detailed Reaction Conditions and Optimization

Step Reagents and Conditions Temperature Solvent Yield & Notes
Formation of ethyl ethoxymethyleneacetoacetic ester Ethylacetoacetate, triethylorthoformate, acetic anhydride 90–120 °C None or acetic anhydride as solvent Formation of mixture requiring separation
Cyclization with hydroxylamine sulfate Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate −20 °C to 10 °C (preferably 0 °C) Ethanol or isopropanol 85% crude yield; reverse addition technique enhances regioselectivity
Purification and crystallization Solvent mixture (toluene/acetic acid preferred) Heating to crystallize Toluene, acetic acid, or ethyl acetate High purity product; removal of isomeric impurities
Introduction of bromophenyl substituent Pd-catalyzed cross-coupling or cyclization with bromophenyl precursors Variable (often 50–100 °C) Typically polar aprotic solvents (e.g., DMF, DMSO) Requires optimization for regioselectivity and yield

Mechanistic Insights and Regioselectivity

The regioselectivity in the cyclization step to form the isoxazole ring is critical. The low temperature and reverse addition of hydroxylamine sulfate favor nucleophilic attack by the nitrogen lone pair on the ethoxymethylene carbon rather than the carbonyl carbon, reducing the formation of positional isomers. This control is essential to obtain the 5-methyl substituted isoxazole ester rather than the 3-methyl isomer.

Purification and Characterization

Purification typically involves solvent extraction, washing with brine, drying over anhydrous sodium sulfate, and crystallization. High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving 99.8–100% potency for related isoxazole esters.

Summary of Research Findings

  • The preparation of this compound relies heavily on the efficient synthesis of ethyl 5-methylisoxazole-4-carboxylate as a key intermediate.

  • The cyclization step with hydroxylamine sulfate under low temperature and controlled addition is crucial for regioselective isoxazole formation.

  • Introduction of the 2-bromophenyl group is commonly achieved through palladium-catalyzed cross-coupling reactions or by employing bromophenyl-containing precursors in the cyclization step.

  • The overall synthetic route requires careful optimization of reaction conditions, including temperature, solvent, and reagent addition rates, to maximize yield and purity.

  • Purification techniques and crystallization solvents significantly impact the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole derivatives with variations in aryl substituents, halogen positions, or ester groups exhibit distinct physicochemical and biological properties. Below is a detailed comparison:

Structural Differences

Compound Name Substituent Position & Type Molecular Formula Molecular Weight (g/mol) Key Structural Features
Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate 2-bromophenyl (C-3), methyl (C-5) C₁₃H₁₂BrNO₃ 310.14 Ortho-bromo substitution on phenyl ring
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 4-fluorophenyl (C-3) C₁₃H₁₂FNO₃ 249.24 Para-fluoro substitution; lower steric bulk
Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate 2-chloro, 6-fluoro (C-3) C₁₃H₁₁ClFNO₃ 283.68 Di-ortho-halogenation; increased polarity
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate 2,6-dichlorophenyl (C-3) C₁₂H₉Cl₂NO₃ 286.11 Dichloro substitution; planar steric hindrance

Physicochemical Properties

Compound Melting Point (°C) LogP Solubility Profile
This compound Not reported ~2.97* Soluble in ethyl acetate, THF
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 58–59 2.97 High solubility in methanol
Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate N/A 2.97 Moderate solubility in DMSO
Ethyl 3-(9-chloro-10-oxo-anthracen-9-yl)-5-methylisoxazole-4-carboxylate Not reported ~3.5 Low aqueous solubility

*Estimated based on analogs (e.g., ).

Key Research Findings

Substituent Position Matters : Ortho-substituted bromophenyl derivatives (e.g., 2-bromo) exhibit greater steric hindrance than para-substituted analogs, affecting binding to biological targets .

Halogen Impact : Bromine’s bulkiness and electronegativity enhance halogen bonding in crystal structures, as seen in X-ray studies .

Ester Group Flexibility : Ethyl esters improve solubility over methyl esters, enabling broader application in solution-phase reactions .

Biological Activity

Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate is a compound within the isoxazole class, characterized by its unique structure and potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features:

  • Isoxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.
  • Bromophenyl Group : Enhances reactivity and potential interactions with biological targets.
  • Ethyl Ester Functional Group : Contributes to solubility and bioavailability.

The structural formula can be represented as follows:

C13H12BrN2O3\text{C}_{13}\text{H}_{12}\text{BrN}_2\text{O}_3

Antimicrobial Properties

Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the bromophenyl group may enhance its interaction with microbial enzymes, leading to inhibition of growth in various bacterial strains.

Anti-inflammatory Effects

The compound's mechanism of action may involve the inhibition of lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. By modulating the activity of these enzymes, this compound could potentially reduce inflammation and associated pain.

Case Studies

  • Anticancer Activity : A study evaluated several isoxazole derivatives against lung cancer cell lines. This compound showed promising results, exhibiting moderate to high inhibitory effects on cell proliferation compared to standard chemotherapy agents like doxorubicin .
  • Electrochemical Behavior : Research on the electrochemical properties of various isoxazoles demonstrated that this compound exhibits significant redox activity, suggesting potential applications in drug delivery systems or as a therapeutic agent targeting oxidative stress-related diseases .

The biological effects of this compound are primarily attributed to:

  • Enzyme Inhibition : The bromophenyl group may interact with active sites of enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways that contribute to its anti-inflammatory and antimicrobial effects.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylateChlorine substituentModerate anti-inflammatory
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylateBromine substituentStrong antimicrobial
Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylateFluorine substituentAnticancer properties

Q & A

Q. Q1: What are the critical parameters for optimizing the synthesis of ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate?

Methodological Answer: The synthesis of this compound typically involves a multi-step process, including cyclization and esterification reactions. Key parameters include:

  • Temperature control (e.g., maintaining 60–80°C during cyclization to prevent side reactions).
  • Solvent choice (e.g., THF or DMF for polar intermediates, hexane for recrystallization).
  • Reaction time (monitored via TLC to ensure completion).
  • Catalyst selection (e.g., Cu(I) salts for regioselective isoxazole formation).
    Yield optimization requires precise stoichiometric ratios of bromophenyl precursors and methyl acetoacetate derivatives. Post-synthesis, HPLC (C18 columns) and NMR (1H/13C) are used to confirm purity (≥95%) and structural integrity .

Q. Q2: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., Br–C bond ≈1.89 Å) and dihedral angles (e.g., 85° between isoxazole and bromophenyl planes). SHELX software is standard for refinement .
  • NMR spectroscopy: 1H NMR shows characteristic signals: ester carbonyl (δ 4.2–4.4 ppm, quartet), methyl groups (δ 2.4–2.6 ppm, singlet), and aromatic protons (δ 7.3–7.8 ppm). 13C NMR confirms the ester carbonyl at δ 165–170 ppm .

Advanced Research Questions

Q. Q3: How does the bromine substituent at the 2-position influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 2-bromophenyl group enhances electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Electronic effects: Bromine’s inductive withdrawal activates the aryl ring for Pd-catalyzed coupling.
  • Steric hindrance: The 2-position creates steric bulk, requiring bulky ligands (e.g., XPhos) to stabilize intermediates.
    Controlled experiments comparing 2-bromo vs. 3-bromo isomers show ~20% lower yields for the 2-substituted derivative due to steric constraints .

Q. Q4: What analytical strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies in cytotoxicity or receptor binding data (e.g., IC50 variability) arise from:

  • Assay conditions: Differences in cell lines (e.g., SNB-19 vs. HeLa) or incubation times.
  • Solubility limitations: Use DMSO stock solutions ≤0.1% to avoid solvent interference.
  • Metabolic stability: LC-MS/MS quantifies degradation products in hepatic microsome assays.
    Robust SAR studies (e.g., replacing Br with Cl or F) clarify structure-activity relationships .

Q. Q5: How can computational methods predict the compound’s interactions with G-quadruplex DNA targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Models π-π stacking between the bromophenyl group and guanine tetrads.
  • MD simulations (AMBER): Assess binding stability over 100 ns trajectories, analyzing RMSD (<2 Å) and hydrogen bonding.
  • QM/MM calculations: Evaluate charge transfer at the isoxazole-DNA interface. Experimental validation via FRET melting assays confirms stabilization (ΔTm ≈5–8°C) .

Critical Analysis of Contradictions

  • Cytotoxicity Discrepancies: While SNB-19 glioblastoma cells show no toxicity at 25 µM , similar derivatives exhibit IC50 ≈10 µM in breast cancer models. This suggests cell-type-specific uptake or metabolic inactivation.
  • Crystallographic Data: Edge-to-face π-stacking observed in SC-XRD (3.1 Å distance) aligns with DNA intercalation hypotheses but conflicts with non-planar conformers in MD simulations. Multi-temperature XRD (100–300 K) resolves thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.